molecular formula C9H9ClO3 B11928178 Methyl 2-(3-chlorophenoxy)acetate

Methyl 2-(3-chlorophenoxy)acetate

Cat. No.: B11928178
M. Wt: 200.62 g/mol
InChI Key: GBWOUXQPEMHMRZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenoxy)acetate (CAS: 74411-14-6) is a chlorinated aromatic ester with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. Its structure comprises a phenoxy group substituted with chlorine at the meta position, linked to an acetate ester moiety. This compound is synthesized via nucleophilic substitution of methyl acetate with 3-chlorophenol under base-catalyzed conditions, yielding a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials . The chlorine atom enhances lipophilicity and bioactivity, making it valuable in drug discovery and crop protection agents .

Properties

IUPAC Name

methyl 2-(3-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWOUXQPEMHMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 2-(3-chlorophenoxy)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Methyl 2-(3-chlorophenoxy)acetate serves as a valuable intermediate in the synthesis of more complex organic compounds. It is often utilized in the production of chlorophenoxy herbicides, which are crucial for agricultural practices. The compound's structure allows it to participate in various chemical reactions, including:

  • Esterification : this compound can be synthesized through esterification reactions, making it a key starting material for further transformations.
  • Nucleophilic Substitution : The presence of the chlorophenyl group enables nucleophilic substitution reactions, which are essential in creating derivatives with enhanced properties or different functionalities.

Agricultural Chemistry

The compound's derivatives have been studied extensively for their herbicidal properties. Research indicates that chlorophenoxy herbicides, derived from this compound, effectively control broadleaf weeds while being less harmful to cereal crops. This selectivity is attributed to their mode of action, which involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Case Study: Herbicidal Activity

A study conducted on various chlorophenoxy herbicides demonstrated that this compound derivatives exhibited significant herbicidal activity against common weed species. The research utilized bioassays to evaluate the effectiveness of these compounds in field conditions, confirming their potential as safe and effective agricultural chemicals .

Emerging studies suggest that this compound may possess biological activities beyond its agricultural applications. Its structural features allow it to interact with various biological targets, potentially leading to:

  • Enzyme Inhibition : Preliminary investigations indicate that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting a possible role in drug development for metabolic disorders.
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against certain pathogens, indicating potential applications in pharmaceutical formulations.

Research Findings

Research published in peer-reviewed journals highlights the compound's ability to modulate enzyme activity, which could lead to therapeutic applications. For instance, studies have reported that this compound interacts with enzymes involved in lipid metabolism, potentially aiding in the treatment of obesity-related conditions .

Analytical Applications

This compound is also utilized in analytical chemistry for the detection and quantification of chlorinated compounds in environmental samples. Advanced techniques such as gas chromatography coupled with mass spectrometry (GC-MS) have been employed to analyze its presence in various matrices, including soil and water samples.

Case Study: Environmental Monitoring

A comprehensive study utilized GC-MS to monitor chlorinated compounds in agricultural runoff. This compound was detected at significant levels, prompting discussions on its environmental impact and the need for regulatory measures .

Mechanism of Action

The mechanism of action of methyl 2-(3-chlorophenoxy)acetate involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxin hormones, leading to uncontrolled growth and eventually plant death . This makes it effective as a herbicide. The compound’s effects in other biological systems are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl 2-(4-chlorophenoxy)acetate
  • Structure : Chlorine at the para position instead of meta.
  • Impact : Para-substitution often increases steric hindrance, reducing binding affinity in enzyme-active sites compared to meta-substituted analogs. This positional isomer may exhibit lower herbicidal activity due to altered electronic effects .
Methyl 2-(3-fluorophenoxy)acetate
  • Structure : Fluorine replaces chlorine at the meta position.
  • Impact: Fluorine’s electronegativity increases metabolic stability but reduces lipophilicity. Derivatives like methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride (CAS: 1956311-14-0) show enhanced solubility in polar solvents due to the amino and fluorine groups, making them suitable for CNS-targeting pharmaceuticals .

Functional Group Modifications

3-Chlorophenoxyacetic Acid (CAS: 16273-37-3)
  • Structure : Carboxylic acid instead of methyl ester.
  • Impact : The free carboxylic acid group improves water solubility and ionizability, enabling salt formation for agrochemical formulations. However, it lacks the ester’s volatility, limiting its use in vapor-phase applications .
Methyl 2-(3-(chlorosulfonyl)phenyl)acetate (CAS: 259191-92-9)
  • Structure : Incorporates a sulfonyl chloride group.
  • Impact : The sulfonyl group introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophiles. This compound serves as a precursor for sulfonamide antibiotics and herbicides .

Heterocyclic and Complex Derivatives

Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate
  • Structure : Pyrazole ring fused with the chlorophenyl group.
  • Impact: The heterocyclic pyrazole enhances π-π stacking interactions, improving binding to mycobacterial enzymes.
Methyl 2-phenylacetoacetate (CAS: 16648-44-5)
  • Structure : Acetoacetate backbone with a phenyl group.
  • Impact: The ketone functionality enables keto-enol tautomerism, making it a key intermediate in amphetamine synthesis. Unlike methyl 2-(3-chlorophenoxy)acetate, its applications are restricted to illicit drug precursors and forensic analysis .

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) LogP* Key Applications
This compound C₉H₉ClO₃ 200.62 2.1 Pharmaceutical intermediates
Methyl 2-(4-chlorophenoxy)acetate C₉H₉ClO₃ 200.62 2.3 Agrochemical research
3-Chlorophenoxyacetic acid C₈H₇ClO₃ 186.59 1.8 Herbicide formulations
Methyl 2-(3-fluorophenoxy)acetate C₉H₉FO₃ 184.16 1.6 CNS drug candidates

*LogP values estimated via computational methods.

Biological Activity

Methyl 2-(3-chlorophenoxy)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C10H11ClO3C_{10}H_{11}ClO_3. The presence of the chlorophenoxy group is significant as it influences the compound's interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a herbicide and potential pharmaceutical agent. The mechanisms through which it exerts its effects include:

  • Inhibition of Enzyme Activity : This compound may inhibit specific enzymes involved in metabolic pathways, affecting cell growth and proliferation.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to increased apoptosis (programmed cell death) and reduced tumor growth.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, a study demonstrated that derivatives of phenoxyacetic acid displayed significant inhibitory effects on various cancer cell lines. The compound was observed to induce apoptosis and inhibit cell migration in melanoma cells through mechanisms involving the PI3K/NF-κB signaling pathway .

Compound Cell Line IC50 (µM) Effect
This compoundA375 (Melanoma)0.2 - 1Induces apoptosis, inhibits migration

Herbicidal Activity

This compound is structurally related to other phenoxy herbicides, which are known for their effectiveness in controlling broadleaf weeds. The biological activity is largely due to its ability to mimic plant hormones, disrupting normal growth processes. Research has shown that compounds in this class can effectively reduce weed populations when applied at appropriate concentrations .

Case Studies

  • Cell Migration Inhibition in Melanoma : A study focusing on A375 melanoma cells showed that treatment with this compound resulted in a dose-dependent inhibition of cell migration. This was linked to the downregulation of matrix metalloproteinases (MMPs), which are crucial for cell invasion and metastasis .
  • Herbicidal Efficacy : In agricultural settings, this compound has been evaluated for its effectiveness against various weed species. Field trials indicated that the compound significantly reduced weed biomass compared to untreated controls, showcasing its potential as an effective herbicide .

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